molecular formula C16H21NO3 B8778014 Ethyl 1-benzyl-3-methyl-4-oxopiperidine-3-carboxylate

Ethyl 1-benzyl-3-methyl-4-oxopiperidine-3-carboxylate

Cat. No. B8778014
M. Wt: 275.34 g/mol
InChI Key: FHWVQKMCUWPKKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08846656B2

Procedure details

To a suspension of ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride (20 g, 67.2 mmol) in THF (130 mL)/DMF (130 mL) was added KOH (powder, 7.64 g, 136 mmol) at room temperature. The reaction mixture was stirred for 5-10 min, then added iodomethane (4.62 mL, 73.9 mmol) dropwise. The reaction mixture was further stirred for 3 h at room temperature and then quenched with water. The aqueous phase was extracted with diethyl ether twice. The organic phases were combined and washed with water, dried over Na2SO4, filtered and concentrated. The resulting residue was purified by silica gel flash chromatography (0-20% EtOAc/heptanes) to provide ethyl 1-benzyl-3-methyl-4-oxopiperidine-3-carboxylate. 1H NMR (400 MHz, DMSO-d6) δ ppm 7.15-7.45 (m, 5H), 4.00-4.21 (m, 2H), 3.66 (d, J=13.39 Hz, 1H), 3.47 (d, J=13.39 Hz, 1H), 3.30 (dd, J=2.78, 11.62 Hz, 1H), 2.96-3.08 (m, 1H), 2.77 (ddd, J=6.69, 11.68, 14.46 Hz, 1H), 2.36-2.45 (m, 1H), 2.27-2.35 (m, 1H), 2.14 (d, J=11.37 Hz, 1H), 1.15 (t, J=7.07 Hz, 3H), 1.09 (s, 3H).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One
Name
Quantity
7.64 g
Type
reactant
Reaction Step Two
Quantity
4.62 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([N:9]1[CH2:14][CH2:13][C:12](=[O:15])[CH:11]([C:16]([O:18][CH2:19][CH3:20])=[O:17])[CH2:10]1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH3:21]N(C=O)C.[OH-].[K+].IC>C1COCC1>[CH2:2]([N:9]1[CH2:14][CH2:13][C:12](=[O:15])[C:11]([CH3:21])([C:16]([O:18][CH2:19][CH3:20])=[O:17])[CH2:10]1)[C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)N1CC(C(CC1)=O)C(=O)OCC
Name
Quantity
130 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
130 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
7.64 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
4.62 mL
Type
reactant
Smiles
IC

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 5-10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was further stirred for 3 h at room temperature
Duration
3 h
CUSTOM
Type
CUSTOM
Details
quenched with water
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with diethyl ether twice
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel flash chromatography (0-20% EtOAc/heptanes)

Outcomes

Product
Details
Reaction Time
7.5 (± 2.5) min
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC(C(CC1)=O)(C(=O)OCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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